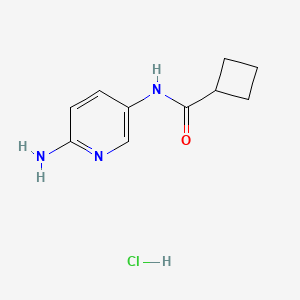

N-(6-Aminopyridin-3-yl)cyclobutanecarboxamide hydrochloride

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR : The pyridine ring’s protons are expected to resonate between δ 6.5–8.5 ppm , with the 6-amino group causing deshielding of adjacent protons. The cyclobutane protons typically appear as a multiplet at δ 2.0–3.0 ppm due to ring strain. The amide proton (NH) may resonate near δ 8.0–9.0 ppm , though this signal may broaden in the hydrochloride form due to proton exchange.

- ¹³C NMR : The carbonyl carbon (C=O) of the amide group should appear near δ 165–170 ppm , while the cyclobutane carbons resonate between δ 25–35 ppm .

Infrared (IR) Spectroscopy

Key absorptions include:

Mass Spectrometry

The base compound’s molecular ion peak (m/z 191 ) corresponds to its molecular weight. Fragmentation patterns would likely include loss of the cyclobutane moiety (-56 Da ) and cleavage of the amide bond (-44 Da ).

Comparative Structural Analysis with Pyridine-Cyclobutane Hybrid Derivatives

The structural features of This compound can be contextualized against related derivatives:

The amino group in the target compound introduces hydrogen-bond donor capability , distinguishing it from methyl-substituted analogs. This modification could enhance solubility and interaction with biological targets, as seen in umibecestat , a pyridine-derived drug where amino groups mediate target binding. Additionally, the cyclobutane ring’s strain may confer unique conformational constraints, analogous to zasocitinib , a cyclobutane-containing kinase inhibitor.

In contrast, N-(pyridine-2-carbonyl)pyridine-2-carboxamide derivatives exhibit planar structures that facilitate π-stacking, whereas the cyclobutane moiety in the target compound likely disrupts planarity, favoring alternative packing modes.

Properties

IUPAC Name |

N-(6-aminopyridin-3-yl)cyclobutanecarboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O.ClH/c11-9-5-4-8(6-12-9)13-10(14)7-2-1-3-7;/h4-7H,1-3H2,(H2,11,12)(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGXQBHAOSKAATE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NC2=CN=C(C=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Aminopyridin-3-yl)cyclobutanecarboxamide hydrochloride typically involves the following steps:

Formation of the Pyridine Derivative: The starting material, 6-aminopyridine, undergoes a reaction with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine. This reaction forms the intermediate N-(6-aminopyridin-3-yl)cyclobutanecarboxamide.

Hydrochloride Salt Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(6-Aminopyridin-3-yl)cyclobutanecarboxamide hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced amine derivatives.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.

Substitution: Alkyl halides, acyl chlorides, dimethylformamide as a solvent.

Major Products Formed:

Oxidation: N-oxides, hydroxylated derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Chemistry: N-(6-Aminopyridin-3-yl)cyclobutanecarboxamide hydrochloride is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it valuable in the development of new biochemical assays and diagnostic tools.

Medicine: The compound is investigated for its potential therapeutic applications. Its structural features suggest it may have activity against certain biological pathways, making it a candidate for drug development and pharmacological studies.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and versatility make it a valuable intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of N-(6-Aminopyridin-3-yl)cyclobutanecarboxamide hydrochloride involves its interaction with specific molecular targets. The amino group on the pyridine ring can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, modulating their activity. The cyclobutanecarboxamide moiety may contribute to the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

- N-(6-Aminopyridin-2-yl)cyclobutanecarboxamide hydrochloride

- N-(6-Aminopyridin-4-yl)cyclobutanecarboxamide hydrochloride

- N-(6-Aminopyridin-3-yl)cyclopentanecarboxamide hydrochloride

Comparison: N-(6-Aminopyridin-3-yl)cyclobutanecarboxamide hydrochloride is unique due to the position of the amino group on the pyridine ring and the presence of the cyclobutanecarboxamide moiety. Compared to its analogs, it may exhibit different reactivity and binding properties, leading to distinct biological and chemical behaviors. The specific structural arrangement can influence its solubility, stability, and interaction with molecular targets, making it a valuable compound for diverse research applications.

Biological Activity

N-(6-Aminopyridin-3-yl)cyclobutanecarboxamide hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology, primarily due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclobutane ring attached to a pyridine moiety with an amino group. This unique structure allows it to interact with various biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The amino group on the pyridine ring can form hydrogen bonds and electrostatic interactions, modulating the activity of target proteins. The cyclobutanecarboxamide moiety contributes to the compound's binding affinity and specificity, influencing various biochemical pathways such as:

- Kinase Inhibition : It has been studied for its inhibitory effects on kinases like GSK-3β, which plays a crucial role in cell signaling and disease progression.

- Anti-inflammatory Effects : The compound demonstrates potential in reducing the production of pro-inflammatory cytokines in cellular models, indicating its utility in inflammatory conditions .

In Vitro Studies

Research has shown that this compound exhibits notable antiproliferative activity against various cancer cell lines. For example, studies reported IC50 values indicating effective inhibition of cell growth in specific cancer types:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 0.04 | Induces G2/M phase arrest via AURKB transcription inhibition |

| BV-2 (Microglial) | - | Reduces NO and IL-6 levels, showcasing anti-inflammatory properties |

Case Studies

- GSK-3β Inhibition : In a study evaluating compounds similar to this compound, it was found that derivatives exhibited IC50 values ranging from 10 nM to 1314 nM against GSK-3β. The most potent inhibitors contained structural features similar to those of the compound .

- Neuroprotective Effects : The compound has shown promise in neurodegenerative models by inhibiting tau hyperphosphorylation, suggesting potential therapeutic applications in conditions like Alzheimer's disease .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with related compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| N-(6-Aminopyridin-2-yl)cyclobutanecarboxamide | Similar pyridine structure | Moderate GSK-3β inhibition |

| N-(6-Aminopyridin-4-yl)cyclobutanecarboxamide | Different amino position | Lower binding affinity |

| N-(6-Aminopyridin-3-yl)cyclopentanecarboxamide | Cyclopentane instead of cyclobutane | Varies significantly in activity |

This table highlights how structural variations influence the biological properties and efficacy of these compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(6-Aminopyridin-3-yl)cyclobutanecarboxamide hydrochloride, and what reaction conditions optimize yield?

- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling between 6-aminopyridin-3-amine and cyclobutanecarboxylic acid. Reagents like EDC (N-(3-dimethylaminopropyl)-N′-ethyl-carbodiimide) and NHS (N-hydroxysuccinimide) are critical for activating the carboxylic acid group . Reaction conditions such as pH 7.4 (using phosphate buffer) and room temperature are optimal. A similar approach achieved yields of 53–66% for structurally related cyclobutanecarboxamide derivatives . Purification via column chromatography or recrystallization is recommended.

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : Use 1H/13C NMR to verify the pyridine and cyclobutane moieties, focusing on aromatic protons (δ 6.5–8.5 ppm) and cyclobutane ring protons (δ 2.0–3.0 ppm). LC-MS (positive ion mode) can confirm the molecular ion peak (e.g., [M+H]+ at m/z ~226 for the free base). Elemental analysis ensures correct C, H, N, and Cl ratios, while HPLC (>98% purity) is critical for batch consistency .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Methodological Answer : As a hydrochloride salt, it is likely soluble in polar solvents (e.g., water, DMSO, or methanol). Stability testing under varying temperatures (-20°C to 25°C) and pH (4–9) is advised. Store lyophilized powder in a desiccator at -20°C to prevent hydrolysis or oxidation. Related cyclobutanecarboxamide derivatives showed no decomposition under inert atmospheres for >6 months .

Advanced Research Questions

Q. What biological targets or pathways are associated with the 6-aminopyridin-3-yl and cyclobutanecarboxamide moieties?

- Methodological Answer : The 6-aminopyridin-3-yl group is a known pharmacophore in kinase inhibitors (e.g., Torin 2, an mTOR inhibitor ). Cyclobutanecarboxamide derivatives, such as MRT67307, inhibit IKKε and TBK-1 kinases . To identify targets for this compound, perform kinase profiling assays (e.g., ATP-competitive binding assays) or screen against cancer cell lines (e.g., HPAF II or ATCC-derived models ).

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

- Methodological Answer :

- Modify the pyridine ring : Introduce substituents (e.g., halogens or methyl groups) at the 2- or 4-positions to enhance binding affinity .

- Vary the cyclobutane group : Replace cyclobutane with cyclopentane or spirocyclic systems to assess steric effects .

- Assay design : Use cell viability assays (e.g., MTT) and target-specific biochemical assays (e.g., kinase inhibition IC50 determination) to quantify potency. Compare with analogs from Enamine’s catalog (e.g., EN300-1694144) .

Q. What advanced analytical techniques resolve contradictions in biological activity data?

- Methodological Answer : If inconsistent activity arises:

- Repurify the compound : Use preparative HPLC to remove impurities (<2% by area) .

- Validate target engagement : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding .

- Optimize assay conditions : Test under varying ATP concentrations (for kinase assays) or serum-free media (to avoid protein binding interference) .

Q. How can degradation pathways be characterized to improve formulation strategies?

- Methodological Answer :

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (0.1M HCl/NaOH). Monitor degradation via LC-MS/MS to identify breakdown products (e.g., cyclobutanecarboxylic acid or free pyridine derivatives) .

- Stabilization strategies : Use lyoprotectants (e.g., trehalose) for lyophilized formulations or encapsulate in PEG-PLGA nanoparticles for in vivo delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.